A Senior Application Scientist's Technical Guide to 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid
A Senior Application Scientist's Technical Guide to 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Key Heterocyclic Building Block
4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, identified by the CAS Number 54001-13-7 , is a heterocyclic compound featuring a core thiazole ring.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science. The thiazole ring is a key component in numerous FDA-approved drugs and biologically active agents, valued for its versatile chemical reactivity and ability to engage in various biological interactions.[3] This guide provides an in-depth analysis of this specific molecule, from its fundamental properties and synthesis to its potential applications as a crucial intermediate in the development of novel therapeutic agents. Understanding the nuances of this compound is essential for its effective utilization in complex synthetic pathways and drug discovery programs.
Physicochemical Properties and Structural Data
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key characteristics of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 54001-13-7 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂S | [1] |
| Molecular Weight | 233.29 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=O)O)SC(=N1)C2=CC=C(C)C=C2 | N/A |
| Physical Form | Solid (Predicted) | N/A |
| Storage | Sealed in dry, 2-8°C (Recommended for similar compounds) |
Synthesis Pathway and Experimental Protocol
The synthesis of substituted thiazole-5-carboxylic acids is a well-established area of organic chemistry. While specific protocols for this exact molecule are proprietary or embedded in broader patents, a highly plausible and commonly employed synthetic route involves the hydrolysis of the corresponding ethyl ester. This approach is favored for its reliability and high yield.
Logical Workflow for Synthesis
The synthesis can be visualized as a two-step process: first, the formation of the thiazole ring to create the ester precursor, followed by a straightforward hydrolysis to yield the final carboxylic acid.
Caption: Generalized Hantzsch synthesis and subsequent hydrolysis workflow.
Detailed Experimental Protocol: Ester Hydrolysis
This protocol describes the final step of the synthesis, converting the stable ester intermediate into the desired carboxylic acid. This method is adapted from general procedures for synthesizing analogous 4-methyl-2-phenylthiazole-5-carboxylic acids.[4]
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Dissolution: The starting material, ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate (1 equivalent), is dissolved in methanol. The choice of methanol is critical as it is a polar protic solvent that readily dissolves both the ester and the hydrolysis reagent.
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Reagent Addition: A 2N aqueous solution of sodium hydroxide (NaOH) is added slowly to the methanolic solution at room temperature. The slow addition is crucial to control the exotherm of the reaction and prevent potential side reactions.
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Reaction Monitoring: The mixture is stirred continuously at room temperature for approximately 4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.
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Solvent Removal: Upon completion, the methanol is removed under reduced pressure using a rotary evaporator. This step is necessary to prepare the reaction mixture for the subsequent acidification and precipitation.
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Acidification and Precipitation: The pH of the remaining aqueous solution is carefully adjusted to between 5 and 6 using a 1N hydrochloric acid (HCl) solution. This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution as a solid.
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Isolation and Purification: The precipitated white solid is collected by vacuum filtration. The solid is then washed with cold deionized water to remove any residual salts and dried thoroughly to yield the final product, 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid lies in its role as a versatile scaffold and intermediate for creating more complex molecules with potential therapeutic value.
Scaffold for Anti-Cancer Agent Development
Research into related structures has demonstrated significant potential. For instance, derivatives of the core 4-methylthiazole-5-carboxylic acid have been synthesized and investigated as potent anti-cancer agents.[5][6] A notable study focused on their ability to act as inhibitors of mucin 1 (MUC1), an oncoprotein that is overexpressed in many adenocarcinomas, including breast cancer.[6] The carboxylic acid group of the thiazole is a key functional handle. It can be readily converted into an acid chloride (e.g., using thionyl chloride), which is a highly reactive intermediate for forming amides, esters, and other derivatives.[5][7] This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and biological activity.
Intermediate for Xanthine Oxidase Inhibitors
The 4-methylthiazole-5-carboxylic acid framework is a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[5][8] This highlights the industrial and pharmaceutical relevance of this class of compounds. By modifying the phenyl group at the 2-position, as in the topic compound, researchers can develop novel analogues to explore structure-activity relationships (SAR) for xanthine oxidase inhibition or other biological targets.
Mandatory Workflow: Derivatization for Biological Screening
To utilize this compound in a drug discovery pipeline, it must first be converted into a library of derivatives, typically amides or esters, for biological screening.
Caption: Standard workflow for converting the carboxylic acid into libraries for screening.
Safety and Handling
While a specific safety data sheet for 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is not publicly detailed, data from structurally similar compounds, such as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, can provide guidance on potential hazards.[9]
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Potential Hazards: This class of compounds may be harmful if swallowed, inhaled, or in contact with skin. They may also cause skin and serious eye irritation, as well as respiratory irritation.[9]
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Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.
Conclusion
4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (CAS 54001-13-7) is more than a simple chemical; it is a strategic building block for innovation in pharmaceutical sciences. Its well-defined structure, accessible synthesis, and reactive carboxylic acid handle make it an ideal starting point for developing libraries of novel compounds. Its structural relationship to known anti-cancer agents and other bioactive molecules underscores its potential for future drug discovery efforts, particularly in oncology and metabolic diseases. A thorough understanding of its chemistry and handling is paramount for any research professional seeking to leverage its capabilities.
References
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4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid . PubChem, National Center for Biotechnology Information. [Link]
- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . PMC, National Institutes of Health. [Link]
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Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives . ResearchGate. [Link]
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Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents . PubMed, National Institutes of Health. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . PMC, PubMed Central. [Link]
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